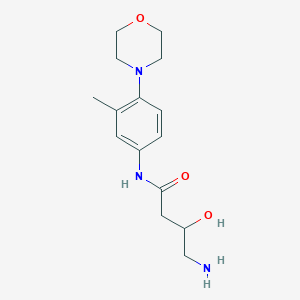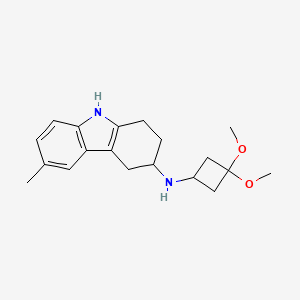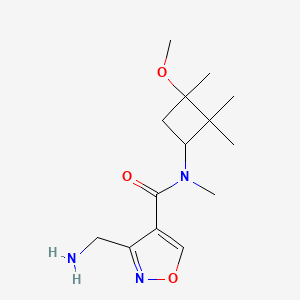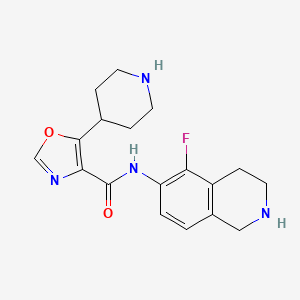
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide, also known as AMMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AMMB is a small molecule that belongs to the class of amides and has a molecular weight of 329.4 g/mol.
Mécanisme D'action
The mechanism of action of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide involves the inhibition of the target enzymes by binding to their active sites. The inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the concentration of acetylcholine and butyrylcholine, respectively, in the synaptic cleft, which enhances cholinergic neurotransmission. The inhibition of monoamine oxidase leads to an increase in the concentration of monoamines, such as dopamine, serotonin, and norepinephrine, in the brain, which has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a convenient tool for studying enzyme inhibition. It also exhibits potent inhibitory activity against a variety of enzymes, making it a versatile compound for studying the effects of enzyme inhibition on physiological processes.
However, there are also limitations to using 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide. One area of interest is the development of novel 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the potential therapeutic applications of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the elucidation of the mechanism of action of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide may provide insights into the regulation of physiological processes and the development of novel therapeutics.
Méthodes De Synthèse
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-4-morpholin-4-ylphenylamine with 4-chloro-3-hydroxybutyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 4-aminobutanoyl chloride. The synthesis of 4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various physiological processes and have been implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-8-12(17-15(20)9-13(19)10-16)2-3-14(11)18-4-6-21-7-5-18/h2-3,8,13,19H,4-7,9-10,16H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQNVYIKSVUYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC(CN)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-hydroxy-N-(3-methyl-4-morpholin-4-ylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]-7-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439262.png)
![2-amino-4-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7439270.png)

![4-[3-(7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1H-imidazol-2-one](/img/structure/B7439280.png)

![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide](/img/structure/B7439293.png)
![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)
![N-(4-hydroxy-4-phenylbutan-2-yl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439298.png)

![N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine](/img/structure/B7439307.png)

![(3aR,6aR)-N-(6-amino-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7439311.png)
![(5-Bromo-1,3-dihydroisoindol-2-yl)-(7-oxaspiro[3.5]non-2-en-2-yl)methanone](/img/structure/B7439332.png)
![4-(2-ethylpyrazol-3-yl)-1-[2-(1H-pyrazol-4-yl)ethyl]triazole](/img/structure/B7439340.png)